molecular formula C13H12ClNO2 B11815272 (1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropyl)methanol

(1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropyl)methanol

Cat. No.: B11815272
M. Wt: 249.69 g/mol
InChI Key: IUBIAIDIFCQRGJ-UHFFFAOYSA-N
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Description

(1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropyl)methanol is a compound that features a cyclopropyl group attached to a methanol moiety, with an isoxazole ring substituted with a 4-chlorophenyl group. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are known for their significant biological activities and are commonly found in various pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

(1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropyl)methanol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. For example, isoxazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and histone deacetylases (HDACs), leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic with an isoxazole ring.

    Muscimol: A psychoactive compound with an isoxazole ring.

    Ibotenic acid: A neurotoxin with an isoxazole ring.

    Parecoxib: A COX-2 inhibitor with an isoxazole ring.

    Leflunomide: An immunosuppressant with an isoxazole ring.

Uniqueness

(1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and methanol groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

[1-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]cyclopropyl]methanol

InChI

InChI=1S/C13H12ClNO2/c14-10-3-1-9(2-4-10)11-7-12(15-17-11)13(8-16)5-6-13/h1-4,7,16H,5-6,8H2

InChI Key

IUBIAIDIFCQRGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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